5-Isopropylthiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropylthiophen-2-amine is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an isopropyl group attached to the thiophene ring at the 5-position and an amine group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiophen-2-amine can be achieved through various methods. One common approach involves the condensation of 2-aminothiophenes with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Aminothiophene and isopropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran.
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylthiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
5-Isopropylthiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: In materials science, thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-Isopropylthiophen-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Thiophene: The parent compound, lacking the isopropyl and amine groups.
2-Aminothiophene: Similar structure but without the isopropyl group.
5-Methylthiophen-2-amine: A methyl group instead of an isopropyl group at the 5-position.
Uniqueness: 5-Isopropylthiophen-2-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. The isopropyl group enhances lipophilicity, potentially improving membrane permeability, while the amine group allows for versatile chemical modifications.
Properties
IUPAC Name |
5-propan-2-ylthiophen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5(2)6-3-4-7(8)9-6/h3-5H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOLYNRXHYJDJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.